molecular formula C9H9FN2O4 B8456460 Ethyl 4-amino-2-fluoro-5-nitrobenzoate

Ethyl 4-amino-2-fluoro-5-nitrobenzoate

Cat. No. B8456460
M. Wt: 228.18 g/mol
InChI Key: RISADYSLEFVKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-2-fluoro-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H9FN2O4 and its molecular weight is 228.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-amino-2-fluoro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-2-fluoro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9FN2O4

Molecular Weight

228.18 g/mol

IUPAC Name

ethyl 4-amino-2-fluoro-5-nitrobenzoate

InChI

InChI=1S/C9H9FN2O4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2,11H2,1H3

InChI Key

RISADYSLEFVKMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2,4-difluoro-5-nitro-benzoate (5.0 g, 21 mmol), 5.2 mL conc. NH3 and THF (25 mL) is stirred for 30 min in an ice bath and overnight at rt. The mixture is concentrated and diluted with water. The precipitate is filtered, washed with water and dried at 55° C. to furnish the crude sub-title compound.
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5 g
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5.2 mL
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Quantity
25 mL
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solvent
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Synthesis routes and methods II

Procedure details

Prepared analogously to example 659a from ethyl 2,4-difluoro-5-nitro-benzoate and ammonia in THF.
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Synthesis routes and methods III

Procedure details

A mixture of ethyl 2,4-difluoro-5-nitrobenzoate (5.00 g; 21.6 mmol) (see Example 59 (d)) in THF (100 mL) was treated with NH3 in THF (2.7 mL; 8 M; 21.6 mmol) at 0° C. and the mixture was stirred over night. Another portion of NH3 in THF (1.0 mL; 8M; 8 mmol) was added and the mixture stirred over night. Water (100 mL) was added and the mixture was concentrated. The precipitate was filtered off and dried to give the sub-title compound.
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5 g
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[Compound]
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Example 59 ( d )
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2.7 mL
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1 mL
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100 mL
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Quantity
100 mL
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solvent
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Synthesis routes and methods IV

Procedure details

A solution of the product obtained at 149e (1.4 g, 6.4 mmol) in 50 mL ethanol was heated to reflux for 2 h. The mixture was filtered and the filtrate concentrated i.vac. The residue is reacted without any further purification. Yield: 89%.
Name
149e
Quantity
1.4 g
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reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Prepared analogously to example 156b from 2,4-difluoro-5-nitrobenzoic acid-ethyl ester and conc. ammonia (aq) in THF.
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